N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-14-21(31-22(24-14)15-6-8-17(27-2)19(12-15)29-4)10-11-23-32(25,26)16-7-9-18(28-3)20(13-16)30-5/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWANZHPSKKVLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl groups and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
| Feature | Target Compound | G856-3157 |
|---|---|---|
| Thiazole 2-position | 3,4-Dimethoxyphenyl | Pyridin-3-yl |
| Thiazole 4-position | Methyl | Methyl |
| Sulfonamide benzene | 3,4-Dimethoxy | 4-Methoxy-3-methyl |
| Molecular weight | 478.59 g/mol | 403.52 g/mol |
The reduced molecular weight of G856-3157 could improve bioavailability, though the methyl-methoxy substitution on the sulfonamide benzene might increase hydrophobicity .
Comparison with Benzamide and Other Amide-containing Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) , a benzamide derivative, shares the 3,4-dimethoxyphenethylamine moiety but replaces the sulfonamide-thiazole system with a simpler benzamide group. Key differences include:
Table 2: Amide vs. Sulfonamide Comparison
| Parameter | Target Compound | Rip-B |
|---|---|---|
| Functional group | Sulfonamide | Benzamide |
| Core structure | Thiazole-linked | Phenethylamine-linked |
| Molecular weight | 478.59 g/mol | Not reported |
Role of the Thiazole Ring vs. Related Heterocycles
The 1,3-thiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., ), which exhibit distinct electronic and steric profiles. Thiadiazoles are known for higher metabolic stability due to reduced ring strain and enhanced π-stacking capacity. However, the thiazole’s sulfur atom may facilitate stronger van der Waals interactions in hydrophobic binding pockets .
Notable analogs from , such as pyrido[1,2-a]pyrimidin-4-ones with dimethoxyphenyl groups, highlight the versatility of aromatic heterocycles in modulating activity. These compounds prioritize planar, fused-ring systems, whereas the thiazole in the target compound offers a non-planar, flexible scaffold .
Physicochemical and Pharmacokinetic Implications
- Solubility : The dual 3,4-dimethoxy groups may reduce aqueous solubility compared to G856-3157’s pyridine and methyl-methoxy substituents.
- Crystallinity : ’s crystal data for a dimethoxyphenyl-containing ammonium salt suggests that methoxy groups contribute to dense hydrogen-bonding networks, which could influence the target compound’s crystallinity and formulation challenges .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves coupling 3,4-dimethoxybenzenesulfonamide with a thiazole intermediate. Key steps include:
- Sulfonylation : Reacting an amine precursor with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Thiazole Formation : Cyclization of thioamide intermediates using reagents like phosphorus oxychloride, with temperature control (60–80°C) to avoid side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%). Yield optimization requires precise stoichiometry and inert atmosphere maintenance .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thiazole and benzene rings, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between thiazole and sulfonamide moieties, critical for understanding π-π stacking interactions .
- HRMS : Validates molecular formula (C₂₃H₂₇N₃O₆S₂) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of the dimethoxy and thiazole moieties?
- Functional Group Modifications : Synthesize analogs with methoxy → hydroxy or methyl substitutions to assess hydrogen-bonding and steric effects on bioactivity .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) to quantify the impact of substituent electronegativity on binding .
- Molecular Dynamics Simulations : Model interactions between the thiazole ring and hydrophobic enzyme pockets to guide rational design .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number to minimize variability in antimicrobial studies .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
- Crystallographic Overlays : Compare binding modes of analogs with target proteins (e.g., kinases) to identify critical binding residues .
Q. What computational approaches predict the binding affinity of this sulfonamide with enzyme targets?
- Docking Studies : Use AutoDock Vina to screen against ATP-binding pockets (e.g., EGFR kinase), prioritizing poses with sulfonamide oxygen interactions at catalytic lysine residues .
- QSAR Modeling : Train models on IC₅₀ data from analogs to correlate thiazole lipophilicity (ClogP) with inhibitory potency .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for methoxy group modifications to predict affinity changes within ±0.5 kcal/mol accuracy .
Q. What parameters are critical when scaling up synthesis from milligram to gram quantities?
- Solvent Selection : Replace tetrahydrofuran (THF) with 2-MeTHF for safer large-scale reactions and easier recycling .
- Catalyst Loading : Optimize Pd/C or enzyme concentrations to maintain turnover frequency while minimizing costs .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and automate quenching .
Q. How can isotopic labeling validate proposed metabolic pathways?
- ¹³C-Labeling : Introduce ¹³C at the thiazole C-2 position to track oxidative metabolism via LC-MS/MS fragmentation patterns .
- Stable Isotope Trapping : Incubate with deuterated glutathione (GSH-d₂) to identify reactive metabolites forming GSH adducts .
- Microsomal Studies : Use human liver microsomes + NADPH cofactor to quantify phase I oxidation rates, correlating with in silico predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
